1-Ethyl-4,5-dihydro-1-(2-hydroxyethyl)-2-pentadecyl-1H-imidazoliumethyl sulphate
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Overview
Description
1-Ethyl-4,5-dihydro-1-(2-hydroxyethyl)-2-pentadecyl-1H-imidazoliumethyl sulphate is a synthetic organic compound with the molecular formula C24H51N2O5S. It is a member of the imidazolium family, characterized by the presence of an imidazole ring. This compound is known for its surfactant properties and is used in various industrial and research applications .
Preparation Methods
The synthesis of 1-Ethyl-4,5-dihydro-1-(2-hydroxyethyl)-2-pentadecyl-1H-imidazoliumethyl sulphate typically involves the following steps:
Formation of the Imidazole Ring: The imidazole ring is synthesized through a cyclization reaction involving an aldehyde and an amine.
Alkylation: The imidazole ring is then alkylated with ethyl groups to form the 1-ethyl-4,5-dihydroimidazole derivative.
Hydroxyethylation: The compound undergoes hydroxyethylation to introduce the 2-hydroxyethyl group.
Sulphation: Finally, the compound is treated with sulphuric acid to form the ethyl sulphate salt
Industrial production methods often involve similar steps but are optimized for large-scale synthesis, including the use of continuous flow reactors and automated systems to ensure high yield and purity .
Chemical Reactions Analysis
1-Ethyl-4,5-dihydro-1-(2-hydroxyethyl)-2-pentadecyl-1H-imidazoliumethyl sulphate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride, resulting in the formation of reduced derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where the ethyl sulphate group can be replaced by other nucleophiles.
Hydrolysis: In the presence of water and acid or base catalysts, the compound can hydrolyze to form the corresponding alcohol and sulphate
Common reagents and conditions used in these reactions include acidic or basic environments, varying temperatures, and specific catalysts to drive the reactions to completion .
Scientific Research Applications
1-Ethyl-4,5-dihydro-1-(2-hydroxyethyl)-2-pentadecyl-1H-imidazoliumethyl sulphate has a wide range of scientific research applications:
Chemistry: It is used as a surfactant and emulsifying agent in various chemical reactions and formulations.
Biology: The compound is employed in cell culture studies as a detergent to lyse cells and solubilize proteins.
Industry: The compound is used in the formulation of personal care products, such as shampoos and conditioners, due to its surfactant properties
Mechanism of Action
The mechanism of action of 1-Ethyl-4,5-dihydro-1-(2-hydroxyethyl)-2-pentadecyl-1H-imidazoliumethyl sulphate involves its surfactant properties. The compound reduces surface tension, allowing it to interact with and solubilize hydrophobic molecules. It can form micelles, which encapsulate hydrophobic substances, facilitating their dispersion in aqueous environments. The molecular targets include cell membranes and proteins, where it disrupts lipid bilayers and solubilizes membrane proteins .
Comparison with Similar Compounds
Similar compounds to 1-Ethyl-4,5-dihydro-1-(2-hydroxyethyl)-2-pentadecyl-1H-imidazoliumethyl sulphate include:
1-Ethyl-4,5-dihydro-1-(2-hydroxyethyl)-2-isoheptadecyl-1H-imidazolium ethyl sulphate: This compound has a similar structure but with an isoheptadecyl group instead of a pentadecyl group.
1-Ethyl-4,5-dihydro-1-(2-hydroxyethyl)-2-octadecyl-1H-imidazolium ethyl sulphate: This variant contains an octadecyl group, providing different surfactant properties.
The uniqueness of this compound lies in its specific alkyl chain length, which influences its surfactant behavior and applications .
Properties
CAS No. |
93857-12-6 |
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Molecular Formula |
C24H50N2O5S |
Molecular Weight |
478.7 g/mol |
IUPAC Name |
2-(1-ethyl-2-pentadecyl-4,5-dihydroimidazol-1-ium-1-yl)ethanol;ethyl sulfate |
InChI |
InChI=1S/C22H45N2O.C2H6O4S/c1-3-5-6-7-8-9-10-11-12-13-14-15-16-17-22-23-18-19-24(22,4-2)20-21-25;1-2-6-7(3,4)5/h25H,3-21H2,1-2H3;2H2,1H3,(H,3,4,5)/q+1;/p-1 |
InChI Key |
JGBVQNNMUYESIE-UHFFFAOYSA-M |
Canonical SMILES |
CCCCCCCCCCCCCCCC1=NCC[N+]1(CC)CCO.CCOS(=O)(=O)[O-] |
Origin of Product |
United States |
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